molecular formula C11H12ClNO B13122825 2-Chloro-1-(2-methylindolin-5-yl)ethanone

2-Chloro-1-(2-methylindolin-5-yl)ethanone

Cat. No.: B13122825
M. Wt: 209.67 g/mol
InChI Key: FYSVRPHEQNUJRU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methylindolin-5-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a chloro group attached to an ethanone moiety, which is further connected to a 2-methylindolin-5-yl group. The presence of the indole ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methylindolin-5-yl)ethanone typically involves the reaction of 2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-methylindole, chloroacetyl chloride, triethylamine.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane).

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-methylindolin-5-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2-methylindolin-5-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methylindolin-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The chloro and ethanone groups contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can lead to changes in cellular processes, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(indolin-5-yl)ethanone
  • 1-(2-Methylindolin-5-yl)ethanone
  • 2-Chloro-1-(1-methylindolin-5-yl)ethanone

Uniqueness

2-Chloro-1-(2-methylindolin-5-yl)ethanone is unique due to the presence of the 2-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-4-9-5-8(11(14)6-12)2-3-10(9)13-7/h2-3,5,7,13H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSVRPHEQNUJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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